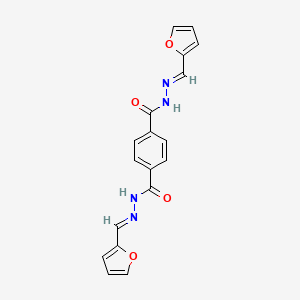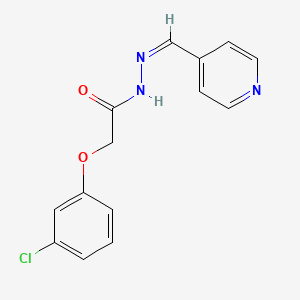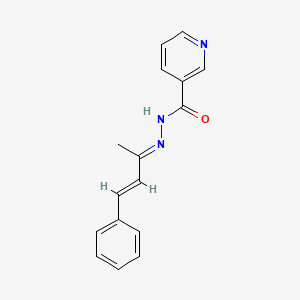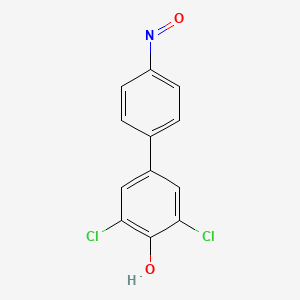
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide
Vue d'ensemble
Description
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide, also known as BP-1-102, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in the field of biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide involves the inhibition of several enzymes such as poly (ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in various cellular processes such as DNA repair, telomere maintenance, and Wnt signaling. By inhibiting these enzymes, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide disrupts these cellular processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces DNA damage and inhibits DNA repair, leading to cell death. In addition, it has also been shown to inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is involved in telomere maintenance. By inhibiting telomerase, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide induces telomere shortening, which is associated with cellular senescence and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide is its specificity for PARP and tankyrase enzymes. This compound has been shown to have minimal off-target effects, making it a valuable tool for researchers studying these enzymes. However, one of the limitations of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide in scientific research. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another direction is the use of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide in combination with other drugs to enhance its anticancer activity. In addition, this compound can also be used to study the role of PARP and tankyrase enzymes in other cellular processes such as inflammation and immune response. Finally, N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide can also be used as a tool to study the mechanism of action of other drugs and their interactions with target proteins.
Applications De Recherche Scientifique
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide has been used in various scientific studies related to cancer research, drug discovery, and pharmacology. This compound has been shown to inhibit the activity of several enzymes that play a crucial role in cancer cell proliferation and survival. In addition, it has also been used as a tool to study the mechanism of action of several drugs and their interactions with target proteins. N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-pyridinecarbohydrazide has also been used in drug discovery programs to identify potential lead compounds for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-13(10-12-6-2-1-3-7-12)11-18-19-15(20)14-8-4-5-9-17-14/h1-11H,(H,19,20)/b13-10+,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEPYGYOHRXIGF-HWVXOFFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C=N\NC(=O)C2=CC=CC=N2)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3865902.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865916.png)




![2,4-dibromo-6-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B3865973.png)
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3865974.png)
![N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3865985.png)
![2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3865993.png)
![N-[3-(2-furyl)-1-methylpropyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3865999.png)
![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]thio}acetic acid](/img/structure/B3866003.png)

